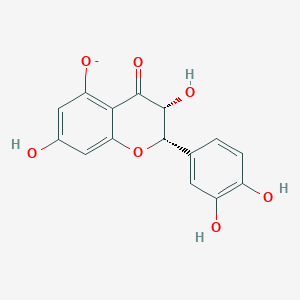
(+)-Epitaxifolin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-epitaxifolin(1-) is the conjugate base of (+)-epitaxifolin arising from selective deprotonation of the 7-OH group; major species at pH 7.3. It is a conjugate base of a (+)-epitaxifolin.
Applications De Recherche Scientifique
Epilepsy Research
Epilepsy Research and Treatments : Studies related to epilepsy research, such as the EPITARGET project, have been exploring new methodologies to increase the power and reproducibility of preclinical studies. This project aims to identify biomarkers and develop treatments for epileptogenesis, which could be a potential area of application for compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Advancements in Epilepsy Research : Large European Union-funded epilepsy-related research projects, including DESIRE, EpimiRNA, EPISTOP, EpiTarget, EpiXchange, EpiPGX, and EpiCARE, have been focusing on creating infrastructures, innovations, and commercial applications in epilepsy research. This encompasses biomarkers, genetics, therapeutics, comorbidities, and biobanks, presenting another potential area where (+)-Epitaxifolin could be investigated (Pitkänen et al., 2019).
Cancer Research
- Preclinical Efficacy Against Cancer : Research on Epcoritamab, a bispecific IgG1 antibody redirecting T-cells toward CD20+ tumor cells, showcases the efficacy against primary tumor cells. Such preclinical studies on novel compounds indicate a broader scope for exploring the application of (+)-Epitaxifolin in similar contexts (van der Horst et al., 2021).
Epigenetic Research
Epigenetics and Genetic Epidemiology : Tools like epiTAD enable researchers to compare genomic 3D organization and annotations across multiple databases. The exploration of epigenetics in genetic epidemiology could be a relevant field for applying (+)-Epitaxifolin, given its potential impact on genetic expression and regulation (Creed et al., 2019).
Epigenetic Modifications as Therapeutic Targets : Epigenetic modifications play a critical role in cancer and other diseases, making them valuable therapeutic targets. Research on DNA and histone modifications could offer insights into how (+)-Epitaxifolin might be used in this domain (Kelly et al., 2010).
Propriétés
Nom du produit |
(+)-Epitaxifolin(1-) |
|---|---|
Formule moléculaire |
C15H11O7- |
Poids moléculaire |
303.24 g/mol |
Nom IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15-/m0/s1 |
Clé InChI |
CXQWRCVTCMQVQX-GJZGRUSLSA-M |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




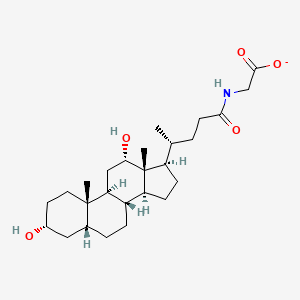
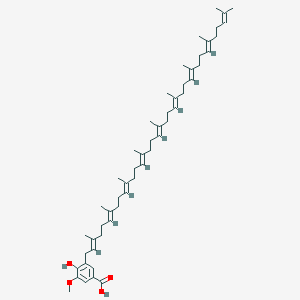
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)
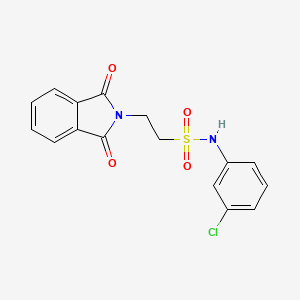

![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)
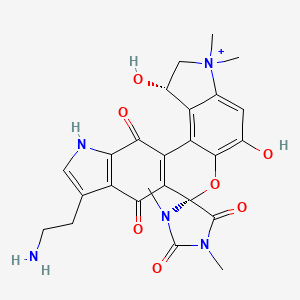
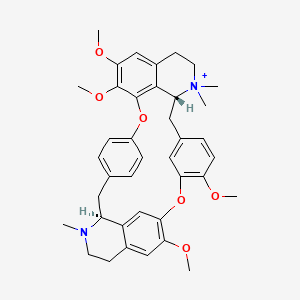
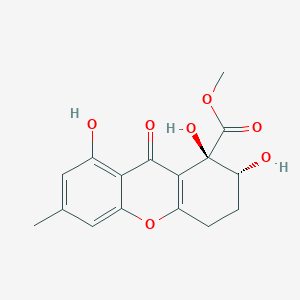
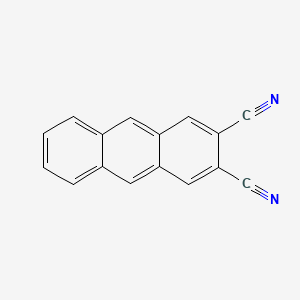
![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)